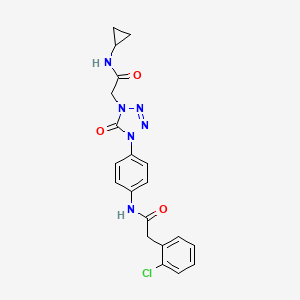
2-(2-chlorophenyl)-N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenyl)-N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H19ClN6O3 and its molecular weight is 426.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-chlorophenyl)-N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to consolidate existing research findings, case studies, and data regarding its biological activity, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C19H20ClN5O3, indicating a structure that includes a chlorophenyl group, a cyclopropylamino moiety, and a tetrazole ring. The presence of these functional groups suggests a potential for diverse biological interactions.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study published in Cancer Research highlighted that derivatives of tetrazole have shown potent cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways related to cell survival and death .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. A study conducted on related compounds demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways .
Neuropharmacological Effects
The cyclopropylamino group is associated with central nervous system (CNS) activity. Compounds with similar structures have been reported to exhibit CNS-stimulating properties and potential applications in treating disorders like depression or anxiety .
Case Study 1: Anticancer Screening
In a systematic screening of anticancer compounds, derivatives containing the tetrazole ring were evaluated for their efficacy against multicellular spheroids representing tumors. The results showed that the compound significantly inhibited spheroid growth, suggesting its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Efficacy
A comparative study on various derivatives revealed that those containing the chlorophenyl and cyclopropylamino groups exhibited enhanced antimicrobial activity compared to their counterparts without these substituents. This study emphasized the importance of structural modifications in enhancing biological activity .
Data Tables
| Biological Activity | Effectiveness | Mechanism |
|---|---|---|
| Antitumor | Significant against various cancer cell lines | Induction of apoptosis, inhibition of proliferation |
| Antimicrobial | Effective against S. aureus and E. coli | Disruption of cell membranes |
| CNS Activity | Potential stimulant effects | Modulation of neurotransmitter systems |
属性
IUPAC Name |
2-(2-chlorophenyl)-N-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6O3/c21-17-4-2-1-3-13(17)11-18(28)22-15-7-9-16(10-8-15)27-20(30)26(24-25-27)12-19(29)23-14-5-6-14/h1-4,7-10,14H,5-6,11-12H2,(H,22,28)(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKBHUPQWRXDKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














